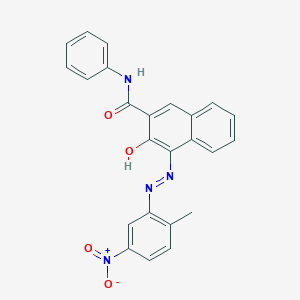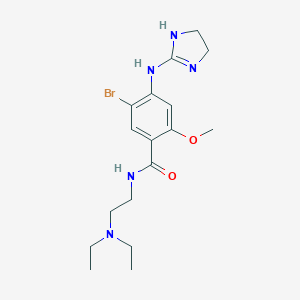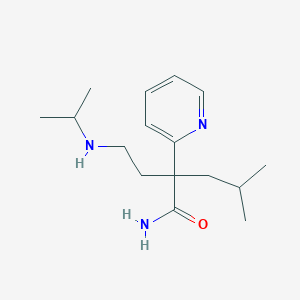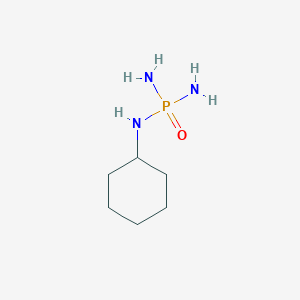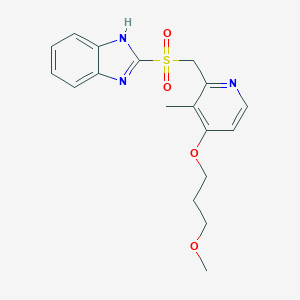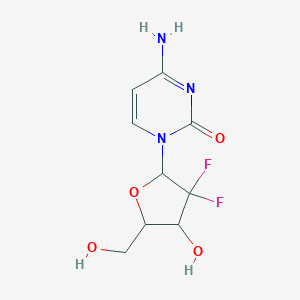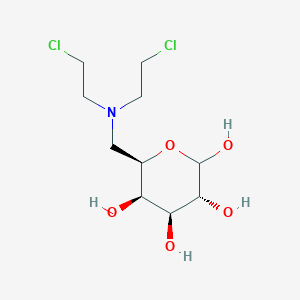
Galamustine
Overview
Description
NS 3861, formally known as 3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, is a neuronal nicotinic acetylcholine receptor agonist. It is known for its high affinity and selective activation of specific nicotinic acetylcholine receptor subtypes, particularly those containing the alpha-3 and beta-2 subunits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS 3861 involves several key steps:
Formation of the bicyclic structure: The core structure of NS 3861 is synthesized through a series of cyclization reactions.
Bromination: The introduction of the bromine atom at the 3-position of the thiophene ring is achieved through a bromination reaction.
Final assembly: The final step involves the coupling of the brominated thiophene with the bicyclic structure under specific reaction conditions.
Industrial Production Methods
Industrial production of NS 3861 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
NS 3861 undergoes several types of chemical reactions:
Oxidation: NS 3861 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in the compound.
Substitution: The bromine atom in NS 3861 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of NS 3861 with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
NS 3861 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neuronal signaling and receptor activation.
Medicine: Explored for potential therapeutic applications in conditions such as chronic pain and opioid-induced constipation.
Industry: Utilized in the development of new drugs targeting nicotinic acetylcholine receptors .
Mechanism of Action
NS 3861 exerts its effects by binding to and activating nicotinic acetylcholine receptors, specifically those containing the alpha-3 and beta-2 subunits. This activation leads to the opening of ion channels, allowing the flow of ions such as sodium and calcium into the cell. This ion flow triggers a cascade of intracellular signaling events, ultimately resulting in the modulation of neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Cytisine: Another nicotinic acetylcholine receptor agonist with a different binding profile.
Epibatidine: A potent agonist with high affinity for nicotinic acetylcholine receptors but with a different selectivity pattern.
Varenicline: A partial agonist used in smoking cessation therapies .
Uniqueness
NS 3861 is unique in its selective activation of alpha-3 and beta-2 subunit-containing nicotinic acetylcholine receptors, which distinguishes it from other similar compounds. This selectivity makes it a valuable tool for studying specific receptor subtypes and their roles in various physiological processes .
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2/t6-,7+,8+,9-,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKGUJJIBXWRNV-CYNREMDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107811-63-2 (hydrochloride) | |
| Record name | Galamustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
304.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105618-02-8 | |
| Record name | Galamustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


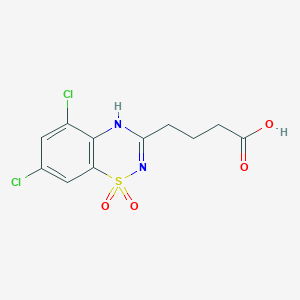
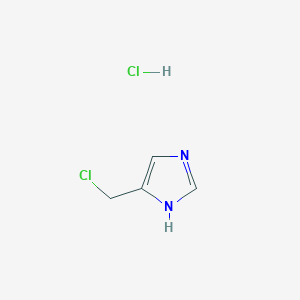
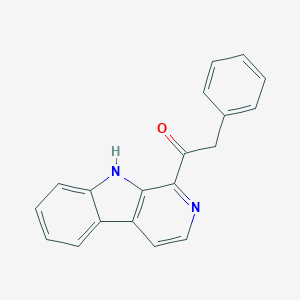

![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)
![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)

![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)
